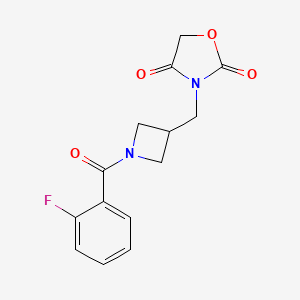

![molecular formula C15H13N3O3 B2496747 2-[(2-Methoxybenzyl)amino]-5-nitrobenzonitrile CAS No. 785798-40-5](/img/structure/B2496747.png)

2-[(2-Methoxybenzyl)amino]-5-nitrobenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

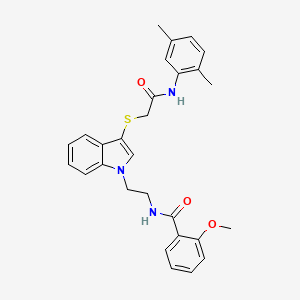

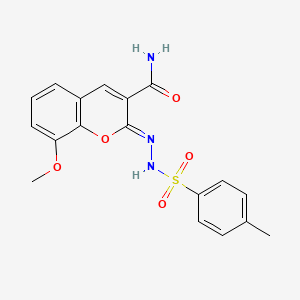

The synthesis of 2-aminobenzonitriles, including compounds similar to 2-[(2-Methoxybenzyl)amino]-5-nitrobenzonitrile, can be achieved through several methods. One notable approach involves the tert-butylnitrite (TBN)-mediated nitrosation and sequential iron(III)-catalyzed C-C bond cleavage of 2-arylindoles, leading to the formation of 2-aminobenzonitriles in good to excellent yields. This method is highlighted for its use of an inexpensive iron(III) catalyst and its scalability (Chen et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-[(2-Methoxybenzyl)amino]-5-nitrobenzonitrile has been elucidated using techniques such as X-ray crystallography. These studies reveal the solid-state structure and provide insights into the geometric parameters, intramolecular condensation, and the nature of hydrogen bonding and π-π stacking interactions within the molecules (Jukić et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of 2-aminobenzonitriles involves their ability to undergo various chemical transformations, including condensation reactions to synthesize novel heterocyclic compounds. For instance, reactions with isobutyric aldehyde and o-aminonitriles in concentrated H2SO4 have been used to prepare new pyrrolo[3,2-l]acridinone derivatives, showcasing the versatility of 2-aminobenzonitriles in synthetic chemistry (Rozhkova et al., 2017).

Physical Properties Analysis

The physical properties of 2-[(2-Methoxybenzyl)amino]-5-nitrobenzonitrile and related compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. These properties are often determined experimentally through methods like crystallography and spectroscopy. For example, the crystal and molecular structure of similar compounds have been reported, providing valuable information on their physical characteristics (Ebert et al., 2012).

Chemical Properties Analysis

The chemical properties of 2-aminobenzonitriles, including their reactivity, stability, and interaction with other molecules, are fundamental aspects of their chemistry. Studies have focused on their role as intermediates in the synthesis of other complex molecules and their potential as corrosion inhibitors, highlighting their chemical versatility and potential industrial applications (Verma et al., 2015).

Aplicaciones Científicas De Investigación

Synthesis of Gefitinib

The compound 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile is utilized in the synthesis of Gefitinib, a prominent anti-cancer drug. The process involves the conversion of this compound into a mixture of benzamide and benzonitrile derivatives, followed by transformations to produce Gefitinib (Jin, Chen, Zou, Shi, & Ren, 2005).

Synthesis of Pyrroloacridinone and Naphthyridinone Derivatives

The compound is involved in the synthesis of new pyrrolo[3,2-l]acridinone derivatives and benzo[b]pyrrolo[3,2-c][1,8]naphthyridinones. These reactions are carried out in a concentrated H2SO4 medium, demonstrating the compound's role in creating intricate heterocyclic structures (Rozhkova, Vshivkova, Morozov, Zhulanov, Gorbunov, & Shklyaev, 2017).

Hydrogenation Studies

Research has explored the hydrogenation of nitrobenzonitriles like 2-[(2-Methoxybenzyl)amino]-5-nitrobenzonitrile, revealing that the position of the nitro group significantly influences the course of hydrogenation. This understanding is crucial for chemical transformations and the production of primary amines or benzamides, depending on the nitro group's position (Koprivova & Červený, 2008).

Electrosynthesis of Dibenzonaphthyridine Derivatives

The compound is used in the electrosynthesis of dibenzonaphthyridine derivatives. This process involves an indirect electrochemical procedure, showcasing the compound's utility in advanced synthetic methodologies (Jan, Dupas, Floner, & Moinet, 2002).

Synthesis of Pyrimidine and Fused Pyrimidine Derivatives

The compound is a precursor in the synthesis of novel pyrimidine derivatives. This process involves the treatment with different electrophilic reagents, highlighting its role in the synthesis of compounds with potential biological activities (Mahmoud, El-ziaty, Ismail, & Shiba, 2011).

Propiedades

IUPAC Name |

2-[(2-methoxyphenyl)methylamino]-5-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c1-21-15-5-3-2-4-11(15)10-17-14-7-6-13(18(19)20)8-12(14)9-16/h2-8,17H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVBLGJWZONFIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC2=C(C=C(C=C2)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Methoxybenzyl)amino]-5-nitrobenzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dichlorophenoxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2496668.png)

![1-(Chloromethyl)-3-(2-methylpropyl)bicyclo[1.1.1]pentane](/img/structure/B2496670.png)

![N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2496681.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2496683.png)